Cas no 873-73-4 (4-Chlorophenylacetylene)

4-Chlorophenylacetylene structure
4-Chlorophenylacetylene structure
Nome del prodotto:4-Chlorophenylacetylene
Numero CAS:873-73-4
MF:C8H5Cl
MW:136.57830119133
MDL:MFCD00191917
CID:40133
PubChem ID:70118

4-Chlorophenylacetylene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Chloro-4-ethynylbenzene
    • 4-Chlorophenylacetylene
    • 4'-Chlorophenyl acetylene
    • (4-CHLOROPHENYL)-ACETYLEN
    • (4-CHLORPHENYL)-ACETYLEN
    • 1-CHLORO-4-ETHYNYL-BENZENE
    • 4-Chlorophenylacetylen
    • BENZENE, 1-CHLORO-4-ETHYNYL-
    • TRANS-4-(4-ETHYLCYCLOHEXYL)-PHENYL ACETYLENE
    • 4-Chlorophenylcaetylene
    • (4-Chlorophenyl)acetylene
    • p-chlorophenylacetylene
    • (p-Chlorophenyl)acetylene
    • LFZJRTMTKGYJRS-UHFFFAOYSA-N
    • p-Ethynylchlorobenzene
    • chloro-4-ethynylbenzene
    • 4-chloro-ethynylbenzene
    • p-chlorophenyl-acetylene
    • 4-chlorophenyl acetylene
    • 4-chlorophenyl-acetylene
    • para-chlorophenylacetylene
    • 4-chloro-1-ethynylbenzene
    • 1-ethynyl-4-
    • 1-Chloro-4-ethynylbenzene (ACI)
    • (4-Chlorophenyl)ethyne
    • (p-Chlorophenyl)ethyne
    • 1-(4-Chlorophenyl)ethyne
    • 1-Ethynyl-4-chlorobenzene
    • 4-Chloroethynylbenzene
    • PS-5929
    • DTXSID90236275
    • SCHEMBL166276
    • AKOS005146063
    • Q-102452
    • AC-19414
    • 1-Chloro-4-ethynylbenzene, 98%
    • EN300-265890
    • 873-73-4
    • 1(4'-chlorophenyl)ethyne
    • C2670
    • InChI=1/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6
    • MFCD00191917
    • PB21668
    • CS-W018322
    • DB-012626
    • MDL: MFCD00191917
    • Inchi: 1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
    • Chiave InChI: LFZJRTMTKGYJRS-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(C#C)=CC=1

Proprietà calcolate

  • Massa esatta: 136.00800
  • Massa monoisotopica: 136.007978
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 123
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 3.2
  • Superficie polare topologica: 0
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Pale-yellow to Yellow-brown Solid
  • Densità: 1.1500
  • Punto di fusione: 45.0 to 49.0 deg-C
  • Punto di ebollizione: 60°C/11mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 50 ° f
    Celsius: 10 ° c
  • Indice di rifrazione: 1.564
  • Coefficiente di ripartizione dell'acqua: Insoluble in water. Soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol,THF and toluene.
  • Stabilità/Periodo di validità: Light Sensitive
  • PSA: 0.00000
  • LogP: 2.32130
  • Solubilità: Non determinato

4-Chlorophenylacetylene Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS07
  • Prompt:pericoloso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H228-H315-H319-H335
  • Dichiarazione di avvertimento: P210-P261-P305 + P351 + P338
  • Numero di trasporto dei materiali pericolosi:UN 1325 4.1/PG 2
  • WGK Germania:3
  • Codice categoria di pericolo: 11-36/37/38
  • Istruzioni di sicurezza: S16-S26-S36-S37/39
  • Identificazione dei materiali pericolosi: F Xi
  • Condizioni di conservazione:0-10°C
  • Frasi di rischio:R11; R36/37/38
  • Classe di pericolo:4.1
  • PackingGroup:II

4-Chlorophenylacetylene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

4-Chlorophenylacetylene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045364-500g
1-Chloro-4-ethynylbenzene
873-73-4 98%
500g
¥6258.00 2024-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C054R-25g
4-Chlorophenylacetylene
873-73-4 98%
25g
¥695.0 2022-05-30
abcr
AB169820-5 g
4'-Chlorophenyl acetylene, 98%; .
873-73-4 98%
5 g
€82.80 2023-07-20
abcr
AB169820-25 g
4'-Chlorophenyl acetylene, 98%; .
873-73-4 98%
25 g
€178.00 2023-07-20
Enamine
EN300-265890-0.25g
1-chloro-4-ethynylbenzene
873-73-4 95%
0.25g
$19.0 2023-09-13
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020188-1g
4-Chlorophenylacetylene
873-73-4 97%
1g
¥32 2024-05-21
TRC
C376500-1g
4-Chlorophenylacetylene
873-73-4
1g
$ 64.00 2023-09-08
Apollo Scientific
OR7651T-100g
4-Chlorophenylacetylene
873-73-4 98%
100g
£240.00 2023-04-18
TRC
C376500-5g
4-Chlorophenylacetylene
873-73-4
5g
$201.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805583-25g
1-Chloro-4-ethynylbenzene
873-73-4 97%
25g
695.00 2021-05-17

4-Chlorophenylacetylene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ;  30 min, 60 °C
Riferimento
Synthesis of terminal alkynes/diynes through deprotection of acetone protected alkynes under mild conditions
Guan, Zhipeng; Shi, Yao; Shi, Wei; Chen, Hao, Youji Huaxue, 2017, 37(2), 418-422

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Cyclopentane ;  0 °C; 30 min, 0 °C; 30 min, rt; 1 h, 40 °C
Riferimento
Expedient Iodocyclization Approach Toward Polysubstituted 3H-Benzo[e]indoles
Martins, Guilherme M.; Zeni, Gilson; Back, Davi F.; Kaufman, Teodoro S.; Silveira, Claudio C., Advanced Synthesis & Catalysis, 2015, 357(14-15), 3255-3261

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  100 °C
Riferimento
Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes
Zhao, Mingzhu; Ming, Ling; Tang, Jialiang; Zhao, Xiaoming, Organic Letters, 2016, 18(3), 416-419

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 - 16 h, rt
Riferimento
(1-Diazo-2-oxopropyl)-phosphonic acid dimethyl ester
Gandon, Vincent; Aubert, Corinne, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  24 h, 65 °C
Riferimento
Design, synthesis, antileishmanial, and antifungal biological evaluation of novel 3,5-disubstituted isoxazole compounds based on 5-nitrofuran scaffolds
Trefzger, Ozildeia S.; Barbosa, Natalia V.; Scapolatempo, Renata L.; das Neves, Amarith R.; Ortale, Maria L. F. S.; et al, Archiv der Pharmazie (Weinheim, 2020, 353(2),

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Acetonitrile ;  2 h, 25 °C
1.2 Solvents: Methanol ;  15 h, 25 °C
Riferimento
In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes
Jepsen, Tue Heesgaard; Kristensen, Jesper Langgaard, Journal of Organic Chemistry, 2014, 79(19), 9423-9426

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water ;  rt
Riferimento
Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones
Schmidt, Bernd; Riemer, Martin; Schilde, Uwe, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, 25 °C
Riferimento
A facile synthesis of terminal arylacetylenes via Sonogashira coupling reactions catalyzed by MCM-41-supported mercapto palladium(0) complex
Xu, Ya Ping; Hu, Rong Hua; Cai, Ming Zhong, Chinese Chemical Letters, 2008, 19(7), 783-787

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1 min; rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1 min
1.3 Solvents: Diethyl ether ,  Water
Riferimento
A one-pot synthesis of terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids under microwave irradiation
Kuang, Chunxiang; Senboku, Hisanori; Tokuda, Masao, Chemistry Letters, 2005, 34(1), 28-29

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, 25 °C
Riferimento
A novel and efficient synthesis of terminal arylacetylenes via Sonogashira coupling reactions catalyzed by MCM-41-supported bidentate phosphine palladium(0) complex
Wang, Yue; Huang, Bin; Sheng, Shouri; Cai, Mingzhong, Journal of Chemical Research, 2007, (12), 728-732

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
Riferimento
Convenient synthesis of terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids using a K2CO3/DMSO system
Cheng, Xuezhi; Jia, Jun; Kuang, Chunxiang, Chinese Journal of Chemistry, 2011, 29(11), 2350-2354

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1.0 min
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1.0 min
Riferimento
Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction
Kuang, Chunxiang; Yang, Qing; Senboku, Hisanori; Tokuda, Masao, Tetrahedron, 2005, 61(16), 4043-4052

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride ,  Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  3 h, 80 °C
Riferimento
An Efficient Method for the Production of Terminal Alkynes from 1,1-Dibromo-1-alkenes and its Application in the Total Synthesis of Natural Product Dihydroxerulin
Liu, Shihui; Chen, Xiaobei; Hu, Yanwei; Yuan, Laiqi; Chen, Shaohua; et al, Advanced Synthesis & Catalysis, 2015, 357(2-3), 553-560

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
Riferimento
Further improvements of the synthesis of alkynes from aldehydes
Roth, Gerald J.; Liepold, Bernd; Mueller, Stephan G.; Bestmann, Hans Juergen, Synthesis, 2004, (1), 59-62

4-Chlorophenylacetylene Raw materials

4-Chlorophenylacetylene Preparation Products

4-Chlorophenylacetylene Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:873-73-4)4-Chlorophenylacetylene
Numero d'ordine:sfd8912
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:35
Prezzo ($):discuss personally
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:873-73-4)4-Chlorophenylacetylene
A1207310
Purezza:99%
Quantità:100g
Prezzo ($):337.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:873-73-4)4-Chlorophenylacetylene
2441588
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta